Isomugineic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isomugineic acid involves the use of various reagents and conditions. One method involves the use of semi-standard non-polar conditions to prepare different isomers of this compound . The synthesis process typically includes the use of specific solvents and catalysts to facilitate the reaction.

Industrial Production Methods: the synthesis of related compounds, such as mugineic acid family phytosiderophores, involves practical synthesis and transport of its Fe-chelated form across the plasma membrane by Fe(III)•2’-deoxymugineic acid transporters .

Chemical Reactions Analysis

Types of Reactions: Isomugineic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the gamma-amino group and the carboxy group in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include FeCl3, MES/Tris buffer, and other specific solvents and catalysts . The conditions for these reactions typically involve controlled pH and temperature to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the formation of Fe(III) complexes with this compound results in water-soluble complexes that can be absorbed by plants .

Scientific Research Applications

Isomugineic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. One notable application is its use as an iron fertilizer in agriculture. The soil application of synthetic 2′-deoxymugineic acid, a natural phytosiderophore from the Poaceae, can recover iron deficiency in rice grown in calcareous soil . This application highlights the potential of this compound in promoting plant growth and improving agricultural productivity.

Mechanism of Action

The mechanism of action of isomugineic acid involves its role as a phytosiderophore, a natural chelator that forms water-soluble complexes with Fe(III). These complexes are then absorbed by plants through specific transporters, such as yellow stripe 1/yellow stripe 1-like (YS1/YSL) transporters . This mechanism allows plants to acquire iron from the soil, which is essential for their growth and development.

Comparison with Similar Compounds

Isomugineic acid is similar to other gamma amino acids and derivatives, such as deoxymugineic acid and mugineic acid . its unique structure and properties make it distinct from these compounds. For example, this compound has a specific arrangement of the amino and carboxy groups, which influences its reactivity and interactions with other molecules.

List of Similar Compounds:- Deoxymugineic acid

- Mugineic acid

- Gamma-amino acids and derivatives

Is there anything else you would like to know about this compound?

Properties

IUPAC Name |

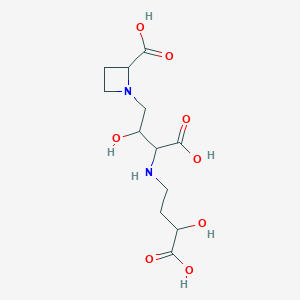

1-[3-carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]-2-hydroxypropyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRGEVKCJPPZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988904 | |

| Record name | Mugineic_acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69199-37-7, 74281-81-5 | |

| Record name | Mugineic_acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomugineic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.